

# Chemical and Pharmacological Profile of Mebanazine

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Mebanazine

CAS No.: 65-64-5

Cat. No.: S583082

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The table below summarizes the core technical data for **mebanazine**:

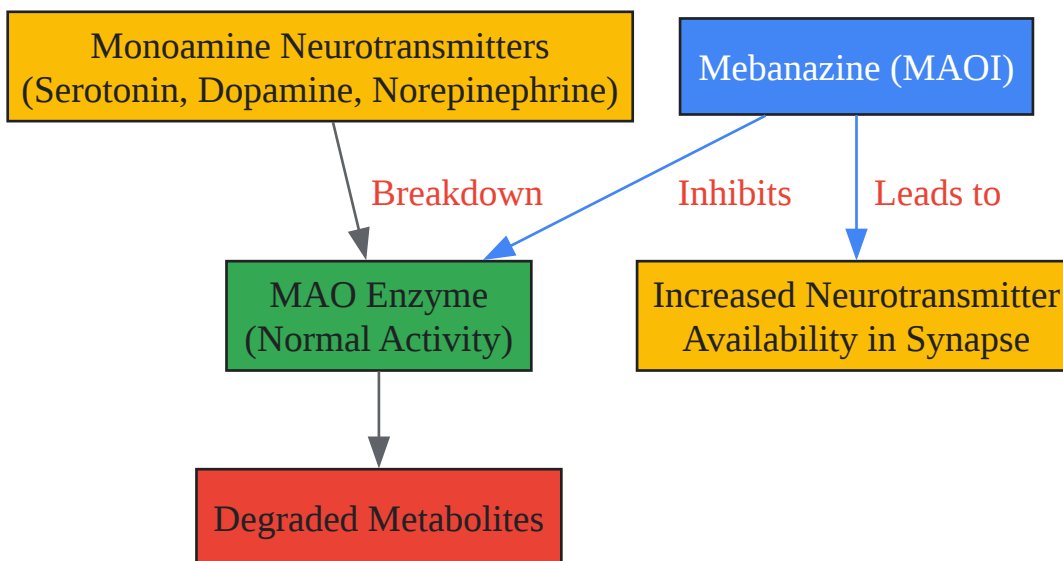
Property	Description
Generic Name	Mebanazine [1]
CAS Number	65-64-5 [1] [2]
Molecular Formula	C8H12N2 [1] [2]
Molecular Weight	136.19 g/mol [1] [3]
Drug Class	Monoamine Oxidase Inhibitor (MAOI), Hydrazine class [1]
Status	Approved (historically), Withdrawn [1]
Primary Indication	Treatment of depression (historical) [1]
Mechanism of Action	Potent Monoamine Oxidase (MAO) inhibitor [3]
Withdrawal Reason	Hepatotoxic potential [1]

## Mechanism of Action as an MAO Inhibitor

Although the exact molecular interaction of **mebanazine** with the monoamine oxidase enzyme is not detailed in the available search results, its overall mechanism is consistent with classic MAO inhibitors.

- **Normal Neurotransmitter Metabolism:** In the nervous system, monoamine neurotransmitters like **serotonin, dopamine, and norepinephrine** transmit signals. The enzyme **monoamine oxidase (MAO)**, located on the outer membrane of mitochondria, is responsible for breaking down these neurotransmitters, terminating their action [4] [5].
- **Enzyme Inhibition:** As an MAO inhibitor, **mebanazine** blocks the activity of this enzyme [3]. This inhibition prevents the degradation of monoamine neurotransmitters.
- **Increased Neurotransmitter Availability:** With MAO inhibited, higher concentrations of neurotransmitters remain in the synaptic cleft for longer periods. This increased availability of monoamines in the brain is the fundamental mechanism believed to underlie the antidepressant effects of MAOIs [4].

The following diagram illustrates this core mechanism of action for MAO inhibitors like **mebanazine**:



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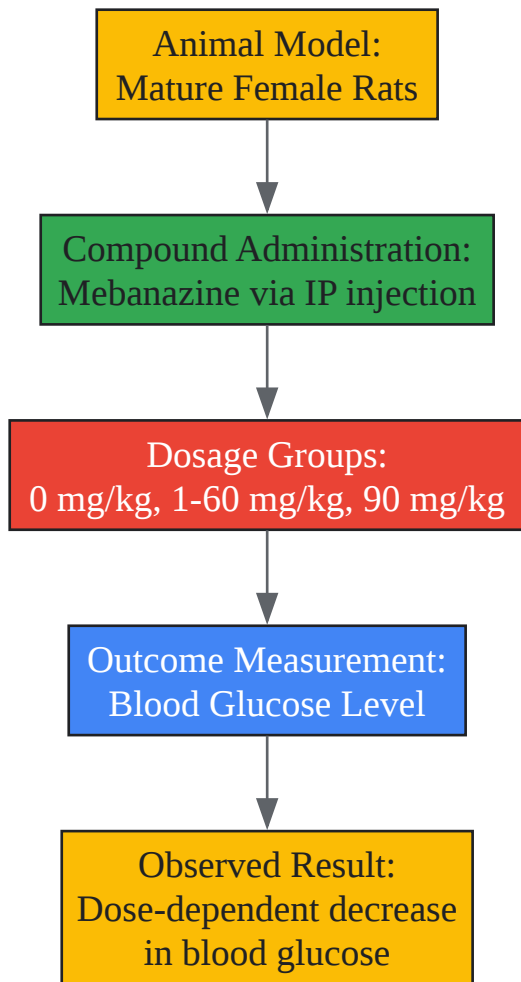
Core mechanism of MAO inhibitor action, leading to increased neurotransmitter levels.

## Experimental Data and Research Applications

Current research use of **mebanazine** is documented in preclinical studies. The data below, primarily from animal models, summarizes its physiological effects and experimental protocols.

Aspect	Experimental Details
Research Use	Research on depression [3]
In Vivo Model	Mature female rats [3]
Administration Route	Intraperitoneal injection (i.p.) [3]
Key Finding	Dose-dependent decrease in blood glucose levels [3]
Effective Dose	Minimal dose lowering blood glucose after 12h: 60 mg/kg [3]
Sustained Effect	90 mg/kg decreased blood glucose for 2 days [3]

The workflow for the key in vivo experiment is outlined below:



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Experimental workflow for assessing **mebanazine**'s effects on blood glucose in rats.

## Important Safety and Discontinued Use

- **Discontinuation Reason:** **Mebanazine** was withdrawn from the clinical market due to its **hepatotoxic potential** (potential to cause liver damage) [1].
- **Class-Wide Safety Concerns:** As an irreversible MAOI, **mebanazine** would be expected to carry the same risks as other drugs in its class. A critical danger is **hypertensive crisis** from interactions with tyramine-rich foods (e.g., aged cheeses, cured meats) [4] [6]. It also poses a risk of **serotonin syndrome** when combined with other serotonergic drugs [6].

## Summary for Researchers

**Mebanazine** serves as a historical and research-grade reference compound for a hydrazine-class, irreversible MAO inhibitor. Its current relevance lies in:

- **Research Tool:** Used in preclinical studies to investigate the physiological effects of MAO inhibition, such as its observed impact on blood glucose metabolism in animal models [3].
- **Safety Profile Caution:** Its hepatotoxicity underscores the safety challenges associated with early antidepressant drug classes.
- **Mechanism Representative:** It is a classic example of a non-selective, irreversible MAOI, sharing a mechanism and associated risks with other drugs like phenelzine and tranylcypromine [4] [6].

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## References

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To cite this document: Smolecule. [Chemical and Pharmacological Profile of Mebanazine]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b583082#mebanazine-mechanism-of-action-mao-inhibitor>]

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**Address:** Ontario, CA 91761, United States

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